molecular formula C14H20N2 B11754796 1-[(1R,5S,6R)-3-benzyl-3-azabicyclo[3.2.0]heptan-6-yl]methanamine

1-[(1R,5S,6R)-3-benzyl-3-azabicyclo[3.2.0]heptan-6-yl]methanamine

Cat. No.: B11754796
M. Wt: 216.32 g/mol
InChI Key: ONTIRTKDTIJIRW-IHRRRGAJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound rel-(((1R,5S,6R)-3-Benzyl-3-azabicyclo[3.2.0]heptan-6-yl)methanamine) is a bicyclic amine with a unique structure that includes a benzyl group and a bicyclo[320]heptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(((1R,5S,6R)-3-Benzyl-3-azabicyclo[3.2.0]heptan-6-yl)methanamine) typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the bicyclic core structure, which can be derived from commercially available starting materials.

    Formation of the Bicyclic Core: The bicyclic core is formed through a series of cyclization reactions, often involving the use of strong bases and heat to induce the formation of the bicyclic ring system.

    Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the bicyclic amine under basic conditions.

    Final Amination Step:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can be performed on the bicyclic core, potentially leading to the opening of the ring system and formation of linear amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium azide (NaN3) and thiols (RSH) can be used under basic conditions.

Major Products Formed

    Oxidation: Benzyl alcohol, benzaldehyde

    Reduction: Linear amines

    Substitution: Azide derivatives, thioethers

Scientific Research Applications

Chemistry

    Synthetic Intermediate: The compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology

    Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.

Medicine

    Drug Development: Due to its unique structure, the compound is being explored for its potential therapeutic applications, including as an analgesic or anti-inflammatory agent.

Industry

    Material Science: The compound’s unique bicyclic structure makes it a candidate for the development of novel materials with specific mechanical or chemical properties.

Mechanism of Action

The mechanism of action of rel-(((1R,5S,6R)-3-Benzyl-3-azabicyclo[3.2.0]heptan-6-yl)methanamine) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of enzymes, potentially inhibiting their activity. Additionally, the benzyl group can interact with hydrophobic pockets within the target protein, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Azabicyclo[3.1.0]hexane-3-carboxylic acid, 6-amino-, 1,1-dimethylethyl ester
  • tert-Butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate
  • trans-tert-Butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate

Uniqueness

The uniqueness of rel-(((1R,5S,6R)-3-Benzyl-3-azabicyclo[3.2.0]heptan-6-yl)methanamine) lies in its specific bicyclic structure and the presence of the benzyl group, which differentiates it from other similar compounds. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

IUPAC Name

[(1R,5S,6R)-3-benzyl-3-azabicyclo[3.2.0]heptan-6-yl]methanamine

InChI

InChI=1S/C14H20N2/c15-7-12-6-13-9-16(10-14(12)13)8-11-4-2-1-3-5-11/h1-5,12-14H,6-10,15H2/t12-,13-,14-/m0/s1

InChI Key

ONTIRTKDTIJIRW-IHRRRGAJSA-N

Isomeric SMILES

C1[C@H]2CN(C[C@H]2[C@@H]1CN)CC3=CC=CC=C3

Canonical SMILES

C1C2CN(CC2C1CN)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.